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Compound of Interest

Compound Name: 6-Nitronaphthalen-2-amine

Cat. No.: B181346 Get Quote

A thorough characterization begins with an understanding of the compound's basic physical

properties and safe handling procedures. This foundational data informs subsequent analytical

method development, such as solvent selection for spectroscopy and chromatography.

1.1. Identity and Physical Properties

The fundamental identifiers and observed properties of 2-Amino-6-nitronaphthalene are

summarized below. This data should be confirmed on receipt of any new batch of the material.

Property Value Source(s)

CAS Number 3230-35-1 [1]

Molecular Formula C₁₀H₈N₂O₂ [1]

Molecular Weight 188.19 g/mol [1]

IUPAC Name 6-nitronaphthalen-2-amine [1]

Synonyms 6-nitro-2-naphthalenamine

Physical Form White to Yellow Solid

Purity (Typical) ≥95-96% [1]

1.2. Safety and Handling: A Trustworthiness Imperative
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Handling this compound requires adherence to strict safety protocols to ensure personnel

safety and experimental integrity. The following guidelines are synthesized from available

Safety Data Sheets (SDS).[2][3][4]

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or

chemical safety goggles, protective gloves, and lab coats to prevent skin and eye contact.[2]

[3]

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid

inhalation of dust.[2][4]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from

incompatible substances like strong oxidizing agents.[2][5]

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes.[3][4]

Skin: Wash off immediately with plenty of soap and water.[3][4]

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[2][3]

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical

attention.[2][3]

Structural Elucidation via Spectroscopic Analysis
The core of molecular characterization lies in spectroscopic analysis. Each technique provides

a unique piece of the structural puzzle. While public spectral databases for this specific

compound are sparse[6], we can predict the expected spectral features based on its known

structure and provide robust protocols for data acquisition.

2.1. Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Expertise & Causality: MS is the definitive technique for confirming molecular weight. Electron

Impact (EI) is a common method that provides not only the molecular ion peak but also a

reproducible fragmentation pattern that serves as a molecular fingerprint.
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Predicted Mass Spectrum:

Molecular Ion (M⁺•): The expected molecular ion peak will appear at m/z = 188.19.

Key Fragments: The structure suggests predictable fragmentation pathways. The nitro group

is a common point of fragmentation. Expect to see peaks corresponding to the loss of •NO₂

(m/z = 142) and the subsequent loss of CO (m/z = 114), which are characteristic of aromatic

nitro compounds.

Experimental Protocol: GC-MS Analysis

Sample Preparation: Prepare a 1 mg/mL solution of 2-Amino-6-nitronaphthalene in a suitable

volatile solvent like dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI

source.

GC Conditions:

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

Source Temperature: 230 °C.

Ionization Energy: 70 eV.

Scan Range: m/z 40-300.

Data Analysis: Identify the peak corresponding to the molecular ion to confirm the molecular

weight. Analyze the fragmentation pattern and compare it to known patterns for nitroaromatic

compounds.
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2.2. Nuclear Magnetic Resonance (NMR) for Connectivity

Expertise & Causality: NMR is unparalleled for mapping the carbon-hydrogen framework of a

molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides

information about the carbon skeleton. The choice of solvent is critical; deuterated dimethyl

sulfoxide (DMSO-d₆) is recommended as it can solubilize the compound and its polarity helps

in observing the exchangeable amine (NH₂) protons.

Predicted ¹H and ¹³C NMR Spectral Features (in DMSO-d₆)
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Technique
Predicted Chemical Shift (δ,

ppm)

Structural Assignment and

Rationale

¹H NMR ~7.0 - 8.5

Aromatic Protons (6H): The

naphthalene ring system will

exhibit a complex series of

doublets and doublets of

doublets in this region. The

exact shifts and coupling

constants depend on the

electronic effects of the amino

(electron-donating) and nitro

(electron-withdrawing) groups.

~5.0 - 6.0

Amine Protons (2H): A broad

singlet corresponding to the -

NH₂ group. The broadness is

due to quadrupole broadening

from the nitrogen atom and

potential hydrogen exchange.

¹³C NMR ~110 - 150

Aromatic Carbons (10C):

Expect 10 distinct signals for

the 10 carbons of the

naphthalene ring, as the

substitution pattern removes all

symmetry. The carbons directly

attached to the nitro and amino

groups will be significantly

shifted downfield and upfield,

respectively.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it

in ~0.7 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal

standard (δ 0.00).
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Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.

¹³C NMR: Acquire several thousand scans using a proton-decoupled pulse sequence.

Data Processing: Process the Free Induction Decay (FID) with an appropriate window

function and perform Fourier transformation. Phase and baseline correct the spectrum.

Integrate the ¹H NMR signals and assign the chemical shifts relative to TMS.

2.3. Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the

presence of key functional groups. The vibrational frequencies of specific bonds are highly

characteristic.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type
Functional Group

Assignment

3300 - 3500 N-H Stretch
Primary Amine (-NH₂) - often

appears as a doublet.

1590 - 1650 N-H Bend Primary Amine (-NH₂)

1500 - 1560 Asymmetric N-O Stretch
Nitro Group (-NO₂) - strong

absorption.

1340 - 1380 Symmetric N-O Stretch
Nitro Group (-NO₂) - strong

absorption.

1450 - 1600 C=C Stretch Aromatic Ring

~3030 C-H Stretch Aromatic Ring

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then,

apply the sample and ensure good contact with the crystal using the pressure clamp.

Scan Parameters: Co-add 32 scans at a resolution of 4 cm⁻¹.

Data Analysis: The resulting spectrum is automatically ratioed against the background.

Identify the characteristic absorption peaks and assign them to the corresponding functional

groups.

Chromatographic Purity and Quantification
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard

for assessing the purity of non-volatile organic compounds. A UV detector is ideal for this

molecule due to the strong chromophore provided by the nitronaphthalene system. A reverse-

phase method is chosen because the compound has moderate polarity, making it well-suited

for retention on a non-polar stationary phase.

Experimental Protocol: Reverse-Phase HPLC-UV

Sample Preparation: Prepare a stock solution of 2-Amino-6-nitronaphthalene at 1.0 mg/mL in

methanol. Prepare a working solution at 0.1 mg/mL by diluting the stock with the mobile

phase.

Instrumentation: An HPLC system with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.
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Injection Volume: 10 µL.

Detection Wavelength: 254 nm (or a determined λₘₐₓ from UV-Vis analysis).

Data Analysis:

Purity: The purity is calculated based on the area percent of the main peak relative to the

total area of all peaks in the chromatogram.

Trustworthiness: The method is validated by ensuring system suitability criteria are met

(e.g., tailing factor < 2, theoretical plates > 2000).

Integrated Characterization Workflow
A single analytical technique is never sufficient for unambiguous characterization. The strength

of a conclusion comes from the convergence of evidence from multiple, orthogonal methods.

The following workflow illustrates a logical progression for the comprehensive characterization

of a compound like 2-Amino-6-nitronaphthalene.
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Caption: Integrated workflow for the characterization of 2-Amino-6-nitronaphthalene.
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Conclusion
The comprehensive characterization of 2-Amino-6-nitronaphthalene, CAS 3230-35-1, is a multi-

faceted process that relies on the synergistic application of chromatographic and spectroscopic

techniques. By following the detailed protocols for HPLC, MS, NMR, and IR spectroscopy

outlined in this guide, researchers can confidently verify the identity, purity, and structure of this

valuable chemical intermediate. This rigorous analytical approach ensures the reliability and

reproducibility of downstream research and development efforts, forming the bedrock of

scientific integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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